molecular formula C20H24ClN3O2 B2502870 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 329929-21-7

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2502870
CAS No.: 329929-21-7
M. Wt: 373.88
InChI Key: BJWAMJPDUZJWLP-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the piperazine ring in the structure contributes to its pharmacokinetic properties, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a suitable amine or amide.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the piperazine ring with a chlorophenyl group, often using a halogenation reaction.

    Acylation: The final step involves the acylation of the piperazine derivative with 2-methoxy-5-methylphenylacetyl chloride to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic properties.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-bromophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
  • 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

Uniqueness

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the specific substitution pattern on the piperazine ring and the presence of both chlorophenyl and methoxy-methylphenyl groups

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-15-6-7-19(26-2)18(12-15)22-20(25)14-23-8-10-24(11-9-23)17-5-3-4-16(21)13-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWAMJPDUZJWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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